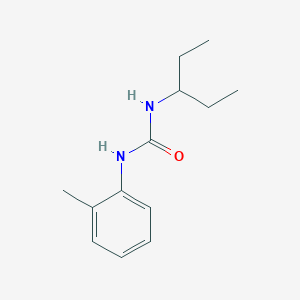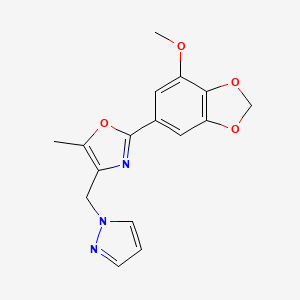
methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C13H17NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation: The pyrrole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
Similar Compounds
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate: shares similarities with other pyrrole derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and materials with tailored functionalities.
特性
IUPAC Name |
methyl 2-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-7-12(9(3)15)13(10(4)16)8(2)14(7)6-11(17)18-5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCUBGFAWVDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC(=O)OC)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
![2-[(3-Methoxybenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)
![4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![(5E)-1-benzyl-5-[[4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5372648.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B5372654.png)
